Cas no 55847-14-8 (2,6-Difluoro-N-methylaniline)

2,6-Difluoro-N-methylaniline is a fluorinated aromatic amine with the molecular formula C7H7F2N. This compound features a methyl-substituted amino group and fluorine atoms at the 2- and 6-positions of the benzene ring, enhancing its reactivity and steric properties. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine substituents contribute to increased stability and selectivity in cross-coupling reactions, while the N-methyl group improves solubility in organic solvents. Its well-defined structure makes it suitable for applications requiring precise functionalization. The compound is typically handled under controlled conditions due to its sensitivity to air and moisture.
2,6-Difluoro-N-methylaniline structure
2,6-Difluoro-N-methylaniline structure
Product Name:2,6-Difluoro-N-methylaniline
CAS No:55847-14-8
MF:C7H7F2N
MW:143.133988618851
CID:1035960
PubChem ID:10997142
Update Time:2025-06-14

2,6-Difluoro-N-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 2,6-Difluoro-N-methylaniline
    • 2,6-difluoro-methylaniline
    • Benzenamine, 2,6-difluoro-N-methyl-
    • MFCD11178054
    • AB01003836-01
    • SCHEMBL463311
    • AKOS009049084
    • EN300-58527
    • DTXSID10451160
    • 55847-14-8
    • FYRGAOZTXCHMGK-UHFFFAOYSA-N
    • MDL: MFCD11178054
    • Inchi: 1S/C7H7F2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3
    • InChI Key: FYRGAOZTXCHMGK-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1NC)F

Computed Properties

  • Exact Mass: 143.05471
  • Monoisotopic Mass: 143.05465555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 97.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

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Additional information on 2,6-Difluoro-N-methylaniline

Recent Advances in the Application of 2,6-Difluoro-N-methylaniline (CAS: 55847-14-8) in Chemical Biology and Pharmaceutical Research

2,6-Difluoro-N-methylaniline (CAS: 55847-14-8) is a fluorinated aromatic amine that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including agrochemicals, pharmaceuticals, and materials science applications. Recent studies have highlighted its role in the development of novel drug candidates, particularly in the areas of kinase inhibitors and antimicrobial agents.

One of the most notable advancements involving 2,6-Difluoro-N-methylaniline is its incorporation into the synthesis of small-molecule kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have utilized the unique electronic properties conferred by the fluorine atoms in 2,6-Difluoro-N-methylaniline to enhance the binding affinity and selectivity of these inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) mutants, which are frequently implicated in non-small cell lung cancer.

In addition to its role in kinase inhibitor development, 2,6-Difluoro-N-methylaniline has also been explored for its potential in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel fluoroquinolone derivatives incorporating this compound. These derivatives displayed enhanced activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The presence of fluorine atoms was found to improve membrane permeability and target binding, thereby increasing the compounds' efficacy.

Beyond its pharmaceutical applications, 2,6-Difluoro-N-methylaniline has also been employed in materials science, particularly in the development of liquid crystals and organic semiconductors. The fluorine substituents contribute to the stability and electronic properties of these materials, making them suitable for use in optoelectronic devices. A 2022 study in Advanced Materials highlighted the use of this compound in the synthesis of high-performance organic field-effect transistors (OFETs), which exhibited excellent charge carrier mobility and environmental stability.

Despite these promising developments, challenges remain in the large-scale synthesis and application of 2,6-Difluoro-N-methylaniline. Issues such as regioselectivity in fluorination reactions and the environmental impact of fluorine-containing compounds need to be addressed. Recent efforts have focused on developing greener synthetic routes, including catalytic fluorination methods and the use of biodegradable fluorine sources. These advancements are expected to further expand the utility of this compound in both pharmaceutical and industrial settings.

In conclusion, 2,6-Difluoro-N-methylaniline (CAS: 55847-14-8) continues to be a valuable building block in chemical biology and pharmaceutical research. Its unique structural features enable the development of innovative therapeutic agents and functional materials. Ongoing research aims to overcome existing limitations and unlock new applications for this versatile compound. As the field progresses, it is anticipated that 2,6-Difluoro-N-methylaniline will play an increasingly important role in addressing unmet medical and technological needs.

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